molecular formula C9H4O4 B303394 Cyclobuta[e][1,3]benzodioxole-6,7-dione

Cyclobuta[e][1,3]benzodioxole-6,7-dione

Cat. No.: B303394
M. Wt: 176.12 g/mol
InChI Key: AMQWTHOWEFHEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobuta[e][1,3]benzodioxole-6,7-dione is a fused heterocyclic compound featuring a cyclobutane ring fused to a 1,3-benzodioxole core, with ketone functional groups at positions 6 and 6.

Properties

Molecular Formula

C9H4O4

Molecular Weight

176.12 g/mol

IUPAC Name

cyclobuta[g][1,3]benzodioxole-6,7-dione

InChI

InChI=1S/C9H4O4/c10-7-4-1-2-5-9(13-3-12-5)6(4)8(7)11/h1-2H,3H2

InChI Key

AMQWTHOWEFHEJE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C3=C(C=C2)C(=O)C3=O

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)C(=O)C3=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-4,7-diones and N-Oxide Derivatives

Structural Differences :

  • Cyclobuta[e][1,3]benzodioxole-6,7-dione contains a strained cyclobutane fused to a benzodioxole ring.
  • Benzimidazole-4,7-diones (e.g., compounds 5a–c) feature a benzimidazole core with ketone groups at positions 4 and 7, lacking the cyclobutane ring .

Stability :

  • Benzimidazole diones were analyzed via RP-UPLC, demonstrating stability in physiological conditions, a critical factor for prodrug development . Cyclobuta-fused analogs may exhibit altered stability due to ring strain, though empirical data are lacking.
Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione

Structural Differences :

  • This compound (CAS 33528-01-7) features a pyrido-pyrazine-dione system fused to a cyclobutane ring, differing in the heterocyclic core from the benzodioxole system .

Molecular Properties :

  • Molecular Formula: C₉H₅N₃O₂ (MW: 187.15) vs. This compound’s likely formula (C₉H₆O₄, inferred from benzodioxole + cyclobutane + two ketones).
Cyclobuta-Fused Benzodioxole Derivatives

lists analogs like Cyclobuta[e]-1,3-benzodioxole-6-carbonitrile (CAS 135634-35-4), which replaces the dione groups with a nitrile . Key comparisons:

  • Functional Groups : The dione moiety in the target compound increases electrophilicity, making it more reactive toward nucleophiles (e.g., cellular thiols) than nitrile derivatives.
  • Applications : Nitriles are often used as intermediates in drug synthesis, whereas diones may act as Michael acceptors or redox-active motifs.

Comparative Data Table

Compound Core Structure Functional Groups Key Properties/Applications Reference
This compound Benzodioxole + cyclobutane 6,7-dione Hypothesized hypoxia-activated prodrug
Benzimidazole-4,7-dione (5a–c) Benzimidazole 4,7-dione Antiproliferative, hypoxia-selective
Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione Pyrido-pyrazine + cyclobutane 6,7-dione Nitrogen-rich heterocycle; unreported bioactivity
Cyclobuta[e]-1,3-benzodioxole-6-carbonitrile Benzodioxole + cyclobutane 6-carbonitrile Synthetic intermediate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.